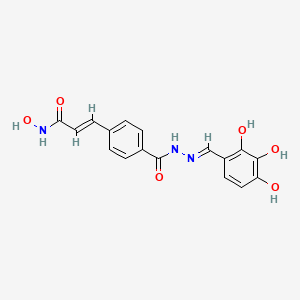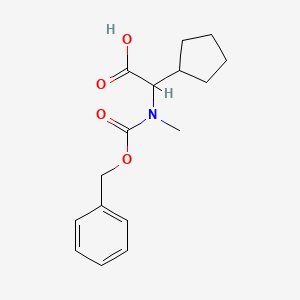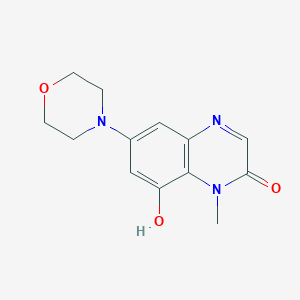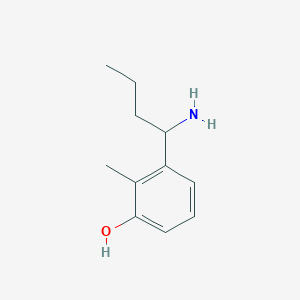![molecular formula C7H12BrN B12979407 3-Bromo-1-azabicyclo[2.2.2]octane](/img/structure/B12979407.png)
3-Bromo-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoquinuclidine is an organic compound that belongs to the class of quinuclidine derivatives It is characterized by a bromine atom attached to the third position of the quinuclidine ring Quinuclidine itself is a bicyclic amine with significant applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinuclidine typically involves the bromination of quinuclidine. One common method is the direct bromination of quinuclidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 3-Bromoquinuclidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinuclidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinuclidone derivatives.
Reduction: Reduction reactions can convert 3-Bromoquinuclidine to quinuclidine or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products:
Nucleophilic Substitution: Products include azidoquinuclidine, thiocyanatoquinuclidine, and methoxyquinuclidine.
Oxidation: Products include quinuclidone derivatives.
Reduction: Products include quinuclidine and its derivatives.
Scientific Research Applications
3-Bromoquinuclidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for complex molecules.
Biology: The compound is used in the study of biological systems and as a precursor for biologically active molecules.
Medicine: 3-Bromoquinuclidine derivatives have potential therapeutic applications, including as muscarinic receptor agonists and antagonists.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Bromoquinuclidine and its derivatives often involves interaction with specific molecular targets such as receptors or enzymes. For example, some derivatives act as muscarinic receptor agonists or antagonists, modulating neurotransmitter activity in the nervous system. The bromine atom can enhance binding affinity and specificity to these targets, leading to distinct pharmacological effects.
Comparison with Similar Compounds
3-Chloroquinuclidine: Similar structure but with a chlorine atom instead of bromine.
3-Hydroxyquinuclidine: Contains a hydroxyl group at the third position.
Quinuclidine: The parent compound without any substituents.
Comparison:
Reactivity: 3-Bromoquinuclidine is more reactive in nucleophilic substitution reactions compared to 3-Chloroquinuclidine due to the higher leaving group ability of bromine.
Biological Activity: The presence of a bromine atom can enhance the biological activity and specificity of the compound compared to its unsubstituted or hydroxyl-substituted counterparts.
Applications: While all these compounds have applications in organic synthesis and medicinal chemistry, 3-Bromoquinuclidine’s unique reactivity and biological properties make it particularly valuable in drug discovery and development.
Properties
IUPAC Name |
3-bromo-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBNAPYLIZUTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


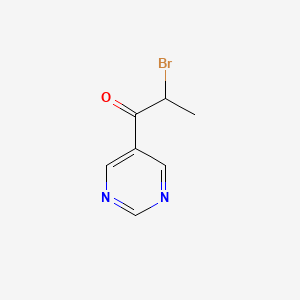
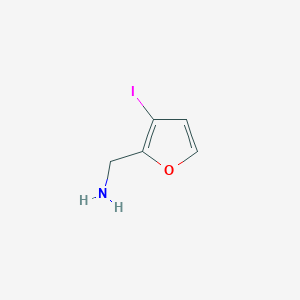
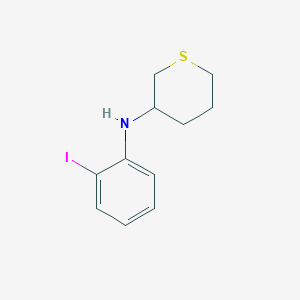
![6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12979350.png)
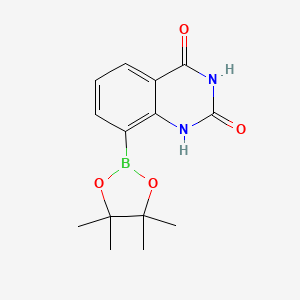
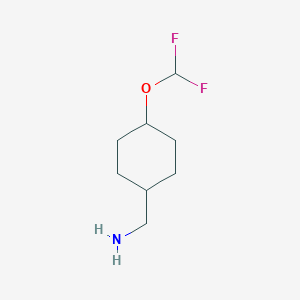
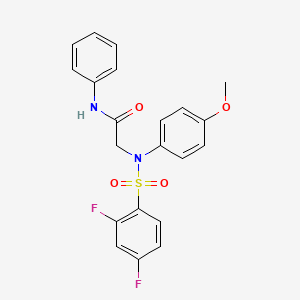
![(S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B12979387.png)
